molecular formula C16H8N2O4 B024753 2,3-Dinitrofluoranthene CAS No. 105735-66-8

2,3-Dinitrofluoranthene

Cat. No.: B024753
CAS No.: 105735-66-8
M. Wt: 292.24 g/mol
InChI Key: ZRHCFMUGIWBGJI-UHFFFAOYSA-N
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Description

2,3-Dinitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, characterized by the presence of two nitro groups at the 2 and 3 positions of the fluoranthene molecule. This compound is known for its mutagenic and carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dinitrofluoranthene can be synthesized through the nitration of fluoranthene. The nitration process typically involves the reaction of fluoranthene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods

The industrial production would require stringent control of reaction conditions and purification steps to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dinitrofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dinitrofluoranthene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dinitrofluoranthene exerts its effects involves its metabolic activation to reactive intermediates that can form adducts with DNA. These DNA adducts can cause mutations, leading to carcinogenesis. The compound’s mutagenic and carcinogenic effects are primarily mediated through its interaction with cellular DNA, resulting in genetic damage .

Comparison with Similar Compounds

2,3-Dinitrofluoranthene is compared with other nitro-polycyclic aromatic hydrocarbons such as:

  • 3,9-Dinitrofluoranthene
  • 1,3-Dinitropyrene
  • 1,6-Dinitropyrene
  • 1,8-Dinitropyrene

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to its isomers and other nitro-polycyclic aromatic hydrocarbons, it has distinct mutagenic and carcinogenic properties, making it a compound of particular interest in environmental and toxicological studies .

Properties

IUPAC Name

2,3-dinitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-17(20)14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHCFMUGIWBGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147303
Record name Fluoranthene, 2,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105735-66-8
Record name Fluoranthene, 2,3-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105735668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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